molecular formula C19H12O3 B1201599 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one CAS No. 78729-83-6

9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one

Katalognummer: B1201599
CAS-Nummer: 78729-83-6
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: PODSTHAFQFMETD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one can be synthesized from 2-naphthol and cinnamaldehyde . The reaction typically involves the condensation of these two compounds under specific conditions to form the desired flavone structure. The process may require the use of catalysts and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly involving the hydroxyl group, can lead to the formation of various substituted flavones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one involves its interaction with specific enzymes and receptors:

Eigenschaften

CAS-Nummer

78729-83-6

Molekularformel

C19H12O3

Molekulargewicht

288.3 g/mol

IUPAC-Name

9-hydroxy-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C19H12O3/c20-14-8-6-12-7-9-15-17(21)11-18(13-4-2-1-3-5-13)22-19(15)16(12)10-14/h1-11,20H

InChI-Schlüssel

PODSTHAFQFMETD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3

Synonyme

9-hydroxy-alpha-naphthoflavone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.